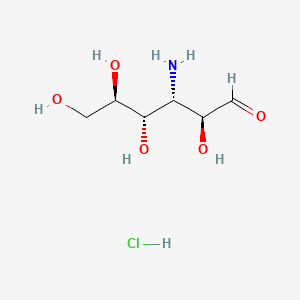

3-Amino-3-deoxy-D-mannose Hydrochloride

Vue d'ensemble

Description

3-Amino-3-deoxy-D-mannose Hydrochloride is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of D-mannose, where the hydroxyl group at the third position is replaced by an amino group, and it is stabilized as a hydrochloride salt .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-deoxy-D-mannose Hydrochloride typically involves the selective amination of D-mannoseThe final step involves the removal of protective groups and the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-3-deoxy-D-mannose Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of acylated or sulfonated derivatives.

Applications De Recherche Scientifique

3-Amino-3-deoxy-D-mannose Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.

Biology: Utilized in the study of glycan structures and their roles in biological processes.

Medicine: Investigated for its potential in drug development, particularly in targeting glycan-related pathways.

Industry: Employed in the production of glycosylated products and as a reagent in biochemical assays

Mécanisme D'action

The mechanism of action of 3-Amino-3-deoxy-D-mannose Hydrochloride involves its interaction with glycan structures. The amino group allows it to form stable bonds with various biological molecules, influencing glycan synthesis and degradation pathways. It targets enzymes involved in glycosylation processes, thereby modulating the structure and function of glycoproteins .

Comparaison Avec Des Composés Similaires

D-Mannosamine Hydrochloride: Another amino sugar derivative used in similar applications.

D-Glucosamine Hydrochloride: Commonly used in the synthesis of glycosaminoglycans and other glycoconjugates.

Uniqueness: 3-Amino-3-deoxy-D-mannose Hydrochloride is unique due to its specific structure, which allows it to participate in distinct biochemical pathways. Its ability to form stable interactions with glycan structures makes it particularly valuable in glycobiology research .

Activité Biologique

3-Amino-3-deoxy-D-mannose hydrochloride (3-AADM-HCl) is a synthetic amino sugar derived from D-mannose, characterized by the substitution of the hydroxyl group at the third carbon with an amino group. This modification imparts unique biological properties that have garnered attention in various fields, particularly in pharmacology and glycobiology. This article explores the biological activities of 3-AADM-HCl, including its antimicrobial properties, cellular interactions, and potential therapeutic applications.

- Molecular Formula : C₆H₁₄ClNO₅

- Molecular Weight : 215.63 g/mol

- Appearance : White to pale beige solid

- Melting Point : 165-167°C

- Solubility : Soluble in water, slightly soluble in methanol when heated

Biological Activities

Research indicates that 3-AADM-HCl exhibits several significant biological activities:

-

Antimicrobial Properties :

- 3-AADM-HCl has been studied for its ability to inhibit the growth of various microbial pathogens. It shows promising results against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Cellular Uptake and Glycan Modification :

-

Binding Affinity :

- Interaction studies have demonstrated that 3-AADM-HCl binds with specific proteins and receptors, particularly lectins and carbohydrate-binding proteins. These interactions are crucial for understanding its biological roles and therapeutic effects.

Antimicrobial Efficacy

A study investigating the antimicrobial properties of 3-AADM-HCl revealed its effectiveness against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that 3-AADM-HCl could inhibit bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Glycan Modification Studies

In a study focused on glycan modifications using 3-AADM-HCl, researchers synthesized non-natural ManNAc analogs to investigate their effects on cell surface sialic acids. The results showed that incorporating 3-AADM-HCl into glycans significantly altered their biological activities, impacting cell signaling pathways related to immune responses.

Therapeutic Applications

Research has explored the potential of 3-AADM-HCl in treating conditions such as osteoarthritis by inhibiting N-acetyl-β-hexosaminidase, an enzyme involved in cartilage degradation. High-throughput screening of inhibitor libraries containing 3-AADM-HCl analogs demonstrated promising results in reducing enzyme activity, highlighting its therapeutic potential .

Propriétés

IUPAC Name |

(2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOMBKCPIMCOO-MVNLRXSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703501 | |

| Record name | 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69880-85-9 | |

| Record name | 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.